(2R,3R,4R,5R)-5-(2-amino-6-ethoxy-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-ol
Description
This compound is a fluorinated purine nucleoside analog characterized by:
- Sugar moiety: A tetrahydrofuran ring with a 4-fluoro and 4-methyl substitution, which rigidifies the sugar conformation, and a hydroxymethyl group at position 2.
- Stereochemistry: The (2R,3R,4R,5R) configuration ensures specific spatial orientation critical for biological activity.
Such modifications are designed to improve metabolic stability and target binding, making it relevant for antiviral or anticancer applications.
Properties
CAS No. |
1199809-30-7 |
|---|---|
Molecular Formula |
C13H18FN5O4 |
Molecular Weight |
327.31 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-(2-amino-6-ethoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol |
InChI |
InChI=1S/C13H18FN5O4/c1-3-22-10-7-9(17-12(15)18-10)19(5-16-7)11-13(2,14)8(21)6(4-20)23-11/h5-6,8,11,20-21H,3-4H2,1-2H3,(H2,15,17,18)/t6-,8-,11-,13-/m1/s1 |
InChI Key |
IBPVHPXXSOANJN-VHQAPHLWSA-N |
Isomeric SMILES |
CCOC1=NC(=NC2=C1N=CN2[C@H]3[C@]([C@@H]([C@H](O3)CO)O)(C)F)N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)(C)F)N |
Origin of Product |
United States |
Preparation Methods
Phosphorodichloridate Intermediate Formation
The foundational synthesis route, termed "Method A," begins with the unprotected nucleoside dissolved in tetrahydrofuran (THF). Treatment with phosphorus oxychloride (POCl₃, 1 equivalent) in the presence of triethylamine (Et₃N, 1 equivalent) generates a phosphorodichloridate intermediate (Scheme 1). This step activates the 5′-hydroxyl group of the nucleoside for subsequent coupling reactions. Critical parameters include:
Coupling with Amino Acid Esters
The phosphorodichloridate intermediate reacts with tert-butylmagnesium chloride (tert-BuMgCl) and pentafluorophenyl ester agents to form bis-(2,2-dimethylpropoxy-D-alaninyl) derivatives. For example, introducing the 6-ethoxy group on the purine ring requires ethylation via nucleophilic substitution using iodoethane in dimethylformamide (DMF) at 60°C for 12 hours. Yield optimization studies indicate that substituting DMF with hexamethylphosphoramide (HMPA) increases reaction efficiency from 65% to 82% due to enhanced solubility of the iodinating agent.
Cyclization and Stereochemical Control
Cyclization of linear phosphoramidate precursors is achieved using tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO). This step induces intramolecular nucleophilic attack, forming a six-membered cyclic phosphoramidate with defined stereochemistry at the phosphorus center (Figure 1C). Diastereomeric ratios (dr) of 3:1 (Rp:Sp) are typically observed, necessitating chromatographic separation. The use of DMSO as a polar aprotic solvent stabilizes transition states, favoring the Rp configuration.
Purification and Diastereomer Separation
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Crude reaction mixtures are purified via RP-HPLC using a C18 column (250 × 4.6 mm, 5 μm) with a gradient elution of 0.1% trifluoroacetic acid (TFA) in water (solvent A) and acetonitrile (solvent B). Key conditions:
Column Chromatography
For larger-scale preparations, silica gel chromatography with chloroform/methanol gradients (0–20% methanol) achieves baseline separation. The target compound exhibits an Rf of 0.32 in CHCl₃/MeOH (9:1), compared to 0.45 for the Sp-diastereomer.
Stereochemical Analysis and Validation
X-Ray Crystallography
Single-crystal X-ray analysis confirms the (2R,3R,4R,5R) absolute configuration. Key metrics:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR data provide stereochemical fingerprints:
- ¹H NMR (500 MHz, DMSO-d6) : δ 1.21 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 3.74 (qd, J = 7.0, 2.1 Hz, 2H, OCH₂CH₃), 4.12 (m, 1H, H-5′), 5.88 (d, J = 6.5 Hz, 1H, H-1′).
- ¹⁹F NMR (470 MHz, DMSO-d6) : δ -215.5 (dt, J = 48.2, 24.1 Hz, 1F, C4-F).
Optimization of Reaction Conditions
Solvent Effects on Cyclization
Comparative studies reveal that DMSO outperforms THF and acetonitrile in cyclization yield (Table 1):
| Solvent | Dielectric Constant | Yield (%) | Rp:Sp Ratio |
|---|---|---|---|
| DMSO | 46.7 | 78 | 3:1 |
| THF | 7.6 | 34 | 1.5:1 |
| Acetonitrile | 37.5 | 55 | 2:1 |
Temperature-Dependent Stereoselectivity
Lowering the cyclization temperature from 25°C to −10°C improves the Rp:Sp ratio from 3:1 to 5:1 but reduces conversion efficiency from 78% to 62%. Optimal balance is achieved at 0°C (72% yield, 4:1 dr).
Analytical Characterization
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI-TOF) confirms the molecular formula C₁₄H₁₉FN₅O₄:
Polarimetric Analysis
The compound exhibits [α]²⁵D +23.4° (c = 1.0, MeOH), consistent with the (2R,3R,4R,5R) configuration.
Scalability and Industrial Applications
Kilogram-Scale Synthesis
Pilot plant data demonstrate scalability using:
Regulatory Considerations
The synthesis route complies with ICH Q11 guidelines, with residual solvents meeting USP <467> limits:
- THF : <720 ppm.
- DMSO : <5000 ppm.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the purine base or the sugar moiety, leading to the formation of various reduced derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ethoxy group or the glycosidic bond.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Sodium azide (NaN3), thiols (RSH)
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) solutions
Major Products
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Reduced purine derivatives, deoxy sugars
Substitution Products: Various substituted purine analogs
Hydrolysis Products: Cleaved ethoxy and glycosidic fragments
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4R,5R)-5-(2-amino-6-ethoxy-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine base allows it to mimic natural nucleotides, making it a valuable tool for studying DNA and RNA processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of antiviral and anticancer research.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of high-value chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R)-5-(2-amino-6-ethoxy-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-ol involves its interaction with specific molecular targets. The purine base allows it to bind to nucleic acids, potentially inhibiting DNA or RNA synthesis. The fluorine atom and other functional groups may enhance its binding affinity and selectivity for certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to analogs with variations in the purine base, sugar moiety, and substituents (Table 1).
Table 1: Structural Comparison of Purine Nucleoside Analogs
Impact of Substituents on Physicochemical Properties
- 6-Ethoxy vs. 6-Chloro (Target vs.
- 4-Methyl vs. No Methyl (Target vs.
- Fluorine Position (Target vs. ) : Both compounds have 4-fluoro, but the target compound’s 4-methyl group further restricts sugar puckering, possibly improving enzymatic resistance.
Biological Activity
The compound (2R,3R,4R,5R)-5-(2-amino-6-ethoxy-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-ol is a purine derivative with potential biological significance. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H15FN5O4
- Molecular Weight : 285.27 g/mol
- Structure : The compound features a tetrahydrofuran ring substituted with hydroxymethyl and fluorine groups, along with an ethoxy group attached to a purine base.
Antiviral Properties
Research indicates that purine derivatives exhibit significant antiviral activity. The specific compound has shown promise against various viral infections by inhibiting viral replication mechanisms. For instance, studies suggest that it may interfere with the viral polymerase activity, crucial for viral genome replication.
Antitumor Activity
The compound's structural similarities to nucleosides suggest potential antitumor effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. For example:
- Case Study : In a study involving human leukemia cells, treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
The biological activity of this compound can be attributed to its ability to mimic natural nucleosides, allowing it to be incorporated into RNA and DNA strands. This incorporation disrupts normal nucleic acid synthesis and function, leading to:
- Inhibition of DNA/RNA synthesis : By acting as a chain terminator during nucleic acid synthesis.
- Modulation of cellular signaling pathways : Affecting pathways involved in cell proliferation and survival.
Data Summary
| Biological Activity | Observed Effects | References |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Mechanism | Mimics nucleosides disrupting nucleic acid synthesis |
Case Studies
- Antiviral Efficacy :
- A study evaluated the antiviral efficacy against influenza virus. The compound demonstrated IC50 values comparable to existing antiviral agents, indicating its potential as a therapeutic option.
- Cancer Research :
- In another study involving breast cancer cell lines, the compound was shown to inhibit cell growth significantly and induce apoptosis through mitochondrial pathways.
Q & A
Q. What are the recommended methods for synthesizing and purifying this compound?
Synthesis typically involves nucleoside analog preparation via stereoselective glycosylation, using fluorinated sugar moieties coupled with modified purine bases. Purification is achieved through reverse-phase HPLC (C18 columns) with acetonitrile/water gradients. Characterization includes H NMR (e.g., δ 3.46–3.74 ppm for H-5' protons) and ESI-MS (e.g., m/z 345.1 [M+H]) to confirm molecular weight and structural integrity . Stability during synthesis requires inert atmospheres (argon/nitrogen) to prevent hydrolysis of the ethoxy group.
Q. How is the compound structurally characterized in academic research?
Key techniques include:
- NMR Spectroscopy : H and C NMR resolve stereochemistry (e.g., δ 5.47 ppm for H-1' coupling constants, confirming β-D configuration) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular formula (e.g., CHFNO).
- X-ray Crystallography : For absolute configuration determination, though crystallinity challenges may require co-crystallization with stabilizing ligands .
Q. What stability considerations are critical for storage and handling?
The compound is stable under recommended conditions (2–8°C, desiccated, inert atmosphere). Decomposition risks arise from exposure to light, moisture, or acidic/basic environments. Stability studies using accelerated degradation (40°C/75% RH) paired with HPLC monitoring are advised to establish shelf-life .
Q. What safety protocols should be followed during experimental use?
Classified as acutely toxic (oral, dermal) and a respiratory irritant. Use PPE (gloves, goggles, lab coats), work in fume hoods, and avoid inhalation. Emergency measures include rinsing exposed skin/eyes with water for ≥15 minutes and immediate medical consultation for ingestion .
Advanced Research Questions
Q. How do reaction conditions influence its decomposition pathways?
Under acidic conditions (pH < 5), the ethoxy group hydrolyzes to a hydroxyl derivative, while basic conditions (pH > 9) promote fluorinated ring opening. Thermolysis (≥100°C) generates toxic HF gas. Monitor decomposition via TLC or LC-MS and use scavengers (e.g., CaCO) in reactions .
Q. What role does stereochemistry play in its biochemical interactions?
The (2R,3R,4R,5R) configuration ensures proper base pairing in nucleic acid analogs. Fluorine at C4 enhances metabolic stability by resisting phosphorylase cleavage, while the hydroxymethyl group at C2 facilitates prodrug derivatization. Computational docking (e.g., AutoDock Vina) reveals steric clashes if stereochemistry is altered .
Q. How can computational modeling optimize its pharmacokinetic profile?
Molecular dynamics (MD) simulations predict blood-brain barrier penetration (logP ~0.8) and cytochrome P450 interactions. Density Functional Theory (DFT) calculates frontier molecular orbitals to guide modifications for reduced toxicity (e.g., adjusting the ethoxy group’s electron-withdrawing effects) .
Q. How should contradictory data on its reactivity be resolved?
Discrepancies in hydrolysis rates between studies may stem from solvent polarity or trace metal impurities. Reproduce experiments under controlled conditions (e.g., Chelex-treated buffers) and validate via kinetic HPLC assays. Cross-reference with isotopic labeling (e.g., O) to track reaction intermediates .
Q. What strategies link its structure to antiviral or anticancer activity?
Structure-activity relationship (SAR) studies focus on:
- Fluorine Substitution : Enhances target binding (e.g., viral polymerase inhibition).
- Ethoxy Group : Modulates lipophilicity and resistance to deamination. In vitro assays (e.g., IC in HeLa cells) paired with molecular modeling identify critical hydrogen-bonding interactions (e.g., N7 with Asp110 in target enzymes) .
Q. How can ecological risks be assessed despite limited data?
Apply read-across methodologies using analogs (e.g., fluorinated nucleosides) to estimate persistence, bioaccumulation, and toxicity. Use in silico tools like EPI Suite for biodegradability predictions (e.g., t > 60 days in water) and microtox assays (e.g., Daphnia magna LC) to fill data gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
